molecular formula C24H22N4O4 B15019465 4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

Cat. No.: B15019465
M. Wt: 430.5 g/mol
InChI Key: IVZFLAYIPRSAIA-UHFFFAOYSA-N
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Description

4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the nitro group and the benzamide moiety. Common reagents used in these reactions include anhydrous solvents, strong acids, and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the quinazoline core can be reduced to a hydroxyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted benzamides, each with unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 4-nitro-N-{5-oxo-7-[4-(methyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
  • 4-nitro-N-{5-oxo-7-[4-(ethyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

Uniqueness

What sets 4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide apart is its specific substitution pattern, which may confer unique biological activities and chemical properties. Its isopropyl group, in particular, can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

4-nitro-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C24H22N4O4/c1-14(2)15-3-5-16(6-4-15)18-11-21-20(22(29)12-18)13-25-24(26-21)27-23(30)17-7-9-19(10-8-17)28(31)32/h3-10,13-14,18H,11-12H2,1-2H3,(H,25,26,27,30)

InChI Key

IVZFLAYIPRSAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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